3-butyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

DHFR inhibition antifolate benzofuropyrimidine SAR

This N3-butyl/N1-(4-methoxybenzyl) benzofuro[3,2-d]pyrimidine-2,4-dione is purpose-built for targeted enzyme screening cascades. Its specific substitution pattern is hypothesized to enhance DHFR active-site complementarity, enabling immediate dose-response profiling without synthetic derivatization. Benchmarked against a class-level Ki of ~162 nM, it is also a strong candidate for fluconazole synergy assays against azole-resistant C. albicans and structure–CYP2D6 relationship studies (close analog IC50 = 100 nM). ≥95% purity ensures batch-to-batch reproducibility for kinome-wide selectivity mapping.

Molecular Formula C22H22N2O4
Molecular Weight 378.428
CAS No. 887224-73-9
Cat. No. B2882537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-butyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS887224-73-9
Molecular FormulaC22H22N2O4
Molecular Weight378.428
Structural Identifiers
SMILESCCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=C(C=C4)OC
InChIInChI=1S/C22H22N2O4/c1-3-4-13-23-21(25)20-19(17-7-5-6-8-18(17)28-20)24(22(23)26)14-15-9-11-16(27-2)12-10-15/h5-12H,3-4,13-14H2,1-2H3
InChIKeyOGQNHUOAEUVBGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Butyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 887224-73-9): Core Scaffold and Baseline Identity for Procurement


3-Butyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic heterocyclic compound belonging to the benzofuro[3,2-d]pyrimidine-2,4-dione class, a scaffold recognized for its ability to engage nucleotide-binding enzyme pockets [1]. This specific derivative features an N3‑butyl chain and an N1‑(4‑methoxybenzyl) group, yielding a molecular formula of C22H22N2O4 and a molecular weight of 378.43 g/mol . Unlike the unadorned core benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (MW 202.17), the double substitution pattern distinguishes this compound within chemical screening libraries targeting kinases, dihydrofolate reductase (DHFR), and dihydroorotate dehydrogenase (DHODH) [1].

Why 3-Butyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by Generic Benzofuropyrimidine Analogs


Benzofuro[3,2-d]pyrimidine-2,4-diones are not fungible; the N1‑arylmethyl and N3‑alkyl substituents critically modulate both target engagement and selectivity across enzyme families [1]. In the cercosporamide‑inspired series, co‑administration of a specific benzofuropyrimidinedione (compound 23) with fluconazole demonstrated a synergistic antifungal effect against azole‑resistant Candida albicans, while closely related congeners showed diminished or absent synergy [2]. Similarly, DHODH inhibitors within this scaffold space display sub‑100 nM IC50 values for the Plasmodium falciparum enzyme (e.g., 64 nM for US8703811, Example 57), yet their human DHODH activity can be >30,000 nM, a selectivity gap exquisitely sensitive to substitution pattern [3][4]. Therefore, generic replacement risks loss of the specific profile that justifies procurement for a given screening cascade.

Quantitative Differentiation Evidence: 3-Butyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione vs. Closest Comparators


DHFR Inhibitory Potency: Class-Level Advantage Over Unsubstituted Benzofuropyrimidine Core

Benzofuro[3,2-d]pyrimidine-2,4-diones bearing N1‑benzyl and N3‑alkyl substituents have been reported to inhibit chicken liver DHFR with Ki values in the 100–200 nM range, representing the class-level potency that the 3‑butyl‑1‑(4‑methoxybenzyl) derivative is expected to exhibit [1]. In contrast, the unsubstituted benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione core (CAS 62208-68-8) lacks the hydrophobic N1/N3 appendages required for complementary binding in the DHFR active site and is not reported as a DHFR inhibitor . This substitution‑driven gain in enzyme occupancy is a primary reason why procurement of the elaborated derivative is necessary for antifolate screening programs.

DHFR inhibition antifolate benzofuropyrimidine SAR

Antifungal Synergy Potential: Class-Level Restoration of Fluconazole Susceptibility in Resistant Candida albicans

In a published study, benzofuropyrimidinedione 23—a compound structurally analogous to 3‑butyl‑1‑(4‑methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione—was co‑administered with fluconazole and produced a synergistic inhibition of cell growth in a fluconazole‑resistant Candida albicans strain [1]. The synergy was quantitated via checkerboard assay (FIC index <0.5), whereas the unsubstituted core and several N1‑unsubstituted analogs failed to restore susceptibility at equivalent concentrations [1]. Although direct data for the 3‑butyl‑1‑(4‑methoxybenzyl) derivative are not publicly available, its close structural congruence to the active compound 23 supports its inclusion in antifungal synergy screening cascades targeting CaPkc1‑mediated resistance [2].

antifungal synergy Candida albicans azole resistance CaPkc1

CYP2D6 Inhibition Liability: Cross-Study Comparable Alert for Drug–Drug Interaction Screening

A structurally related benzofuro[3,2-d]pyrimidine derivative (CHEMBL1234899/US8703811 Example 57) inhibited human CYP2D6 with an IC50 of 100 nM, measured using bufuralol as probe substrate and LC‑MS/MS detection [1]. This value, obtained under standardized reaction conditions (10 min incubation, human recombinant CYP2D6), indicates a moderate CYP2D6 interaction risk. While direct data for 3‑butyl‑1‑(4‑methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione are not published, the N1‑(4‑methoxybenzyl) motif is conserved between the two compounds, and the methoxy group is a known determinant of CYP450 binding [2]. For procurement decisions in early drug discovery, this cross‑study alert signals that CYP2D6 liability assessment should be included in the screening cascade for this compound, a consideration absent for non‑arylmethoxy analogs [1].

CYP2D6 inhibition drug–drug interaction benzofuropyrimidine safety

Chemical Purity Benchmark: Specification Differentiator for Reproducible Screening

The commercially available 3‑butyl‑1‑(4‑methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is supplied at a minimum purity of 95% as determined by HPLC, with identity confirmed by 1H NMR and MS . In contrast, the unsubstituted benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione core (CAS 62208-68-8) is typically offered at 95% purity as well but lacks the N1/N3 functional handles required for direct structure–activity relationship (SAR) exploration . The key differentiation is not purity per se but the combination of purity ≥95% with the N3‑butyl/N1‑(4‑methoxybenzyl) substitution pattern that enables immediate use in DHFR and kinase assays without additional synthetic derivatization.

chemical purity quality control assay reproducibility

Optimal Procurement Scenarios for 3-Butyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione


Antifolate Drug Discovery: DHFR Inhibition Screening with Pre‑Functionalized Scaffold

The compound is optimally deployed in primary DHFR inhibition screening cascades where the N1‑(4‑methoxybenzyl)/N3‑butyl substitution pattern is hypothesized to enhance active‑site complementarity [1]. Its ≥95% purity and ready availability eliminate the need for synthetic derivatization of the bare core, enabling immediate dose–response profiling against chicken liver, Escherichia coli, and human DHFR isoforms. The class‑level Ki of ~162 nM observed for related benzofuro[3,2-d]pyrimidine-2,4‑diones provides a benchmark for hit triage [1].

Antifungal Resistance Program: CaPkc1‑Targeted Synergy Screening with Azoles

Based on the demonstrated synergistic activity of cercosporamide‑derived benzofuropyrimidinediones with fluconazole against azole‑resistant C. albicans [2], 3‑butyl‑1‑(4‑methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a strong candidate for checkerboard synergy assays. Procurement is justified for laboratories investigating CaPkc1 as a target to restore fluconazole susceptibility, particularly where access to compound 23 is limited.

Early Drug Metabolism and Pharmacokinetics (DMPK): CYP2D6 Liability Assessment

Given the CYP2D6 IC50 of 100 nM reported for a close structural analog (US8703811 Example 57) [3], this compound serves as a probe for structure–CYP2D6 relationship studies. Its inclusion in a panel of N1‑substituted benzofuropyrimidine-2,4‑diones enables systematic evaluation of how the 4‑methoxybenzyl group modulates CYP2D6 affinity, informing medicinal chemistry strategies to mitigate drug–drug interaction risk early in lead optimization.

Kinase Selectivity Panel Screening: Cdc7 and Broader Kinome Profiling

The benzofuro[3,2-d]pyrimidine scaffold is a recognized kinase inhibitor pharmacophore, exemplified by XL413 (Cdc7 IC50 = 3.4 nM) [4]. While direct kinome data for the 3‑butyl‑1‑(4‑methoxybenzyl) derivative are lacking, its structural features suggest potential for ATP‑competitive kinase binding. Procurement is warranted for broad‑panel kinase profiling (e.g., DiscoveRx KINOMEscan) to map its selectivity fingerprint, especially in comparison with XL413 and other benzofuropyrimidine‑based kinase inhibitors.

Quote Request

Request a Quote for 3-butyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.